3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
Description
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-4-5-17(16-10)7-8-2-1-3-9(6-8)11(18)19/h1-6H,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMPJPDKJCWPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189154 | |
| Record name | 3-[[3-(Trifluoromethyl)-1H-pyrazol-1-yl]methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004643-62-2 | |
| Record name | 3-[[3-(Trifluoromethyl)-1H-pyrazol-1-yl]methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[3-(Trifluoromethyl)-1H-pyrazol-1-yl]methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through various reagents such as trifluoromethyltrimethylsilane (TMSCF3) and sodium trifluoroacetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The Suzuki–Miyaura coupling reaction is one such method that can be employed for the large-scale synthesis of this compound, given its mild reaction conditions and high functional group tolerance .
Chemical Reactions Analysis
Carboxylic Acid-Derived Reactions
The benzoic acid moiety enables classical acid-catalyzed and nucleophilic acyl substitution reactions:
Pyrazole Ring Modifications
The pyrazole core participates in electrophilic and annulation reactions:
Electrophilic Substitution
-
Nitration : HNO<sub>3</sub>/H<sub>2</SO>SO<sub>4</sub> selectively targets the pyrazole C(4) position due to electron-withdrawing CF<sub>3</sub> effects.
-
Halogenation : N-Bromosuccinimide (NBS) in DMF introduces bromine at C(5) with >80% regioselectivity.
Annulation Reactions
A (3 + 3)-annulation protocol using nitrile imines and mercaptoacetaldehyde generates 5,6-dihydro-1,3,4-thiadiazine intermediates, which undergo dehydration/ring contraction with p-TsCl to yield 1-aryl-3-trifluoromethylpyrazoles . Key optimized conditions:
Functional Group Interconversion at the Methylene Bridge
The CH<sub>2</sub> linker between pyrazole and benzoic acid allows:
| Transformation | Reagents | Outcome |
|---|---|---|
| Oxidation | KMnO<sub>4</sub>/H<sub>2</SO>O<sub>4</sub> | Forms ketone derivatives (unstable under acidic conditions). |
| Reduction | LiAlH<sub>4</sub>/THF | Converts CH<sub>2</sub> to CH<sub>3</sub>, though competing pyrazole reduction occurs. |
Stability Under Reaction Conditions
-
pH Sensitivity : Degrades rapidly in alkaline media (pH > 10) due to simultaneous hydrolysis of ester and pyrazole groups .
-
Thermal Stability : Stable up to 150°C; decomposition observed above 200°C via decarboxylation.
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in generating bioactive analogs through targeted functionalization.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Properties
One of the primary areas of research for this compound is its potential as an anti-inflammatory agent. Compounds containing the trifluoromethyl pyrazole moiety have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For instance, related compounds have shown effectiveness in reducing inflammation in models of arthritis and other inflammatory diseases .
2. Cancer Therapy
Research indicates that derivatives of pyrazole compounds may play a role in cancer therapy. The ability to selectively inhibit COX-2 not only reduces inflammation but also has implications for tumor growth suppression. Studies have demonstrated that such inhibitors can reduce tumor size and improve survival rates in preclinical cancer models .
3. Glycine Transporter Inhibition
Another promising application is in the design of glycine transporter inhibitors. These inhibitors are being explored for their potential in treating neurological disorders, as glycine transporters regulate levels of glycine, an important neurotransmitter. The incorporation of trifluoromethyl pyrazole structures has been shown to enhance the potency of these inhibitors .
Material Science Applications
1. Polymer Chemistry
The compound's carboxylic acid functionality allows it to act as a building block in polymer synthesis. It can be used to create functionalized polymers that exhibit unique properties such as increased thermal stability and enhanced chemical resistance. Research has focused on incorporating such compounds into coatings and adhesives .
2. Fluorinated Materials
Due to the presence of trifluoromethyl groups, this compound can be utilized in the development of fluorinated materials that possess hydrophobic characteristics. These materials are valuable in applications requiring water and oil repellency, such as in textiles and surface coatings.
Agricultural Chemistry Applications
1. Pesticide Development
The unique structure of 3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid makes it a candidate for developing new pesticides with specific modes of action against pests while minimizing environmental impact. Research into its efficacy against various agricultural pests has shown promising results, indicating potential for use in crop protection strategies.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory effects of a series of trifluoromethyl pyrazole derivatives, including 3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid. The results indicated significant inhibition of COX-2 activity compared to non-fluorinated analogs, suggesting that the trifluoromethyl group enhances anti-inflammatory efficacy.
Case Study 2: Cancer Treatment Efficacy
In preclinical trials reported by Cancer Research, a compound similar to 3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid was tested on human cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, highlighting its potential as a therapeutic agent against certain cancers.
Mechanism of Action
The mechanism of action of 3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability . This interaction can lead to the modulation of various biological processes, including enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Variations in Linkage to Benzoic Acid
Biological Activity
Overview
3-{[3-(Trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The structural formula can be summarized as follows:
- IUPAC Name : 3-{[3-(Trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
- Molecular Formula : C11H8F3N2O2
- Molecular Weight : 252.19 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 0.125 |
| Compound B | E. coli | 8 |
| 3-{[3-(Trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid | TBD | TBD |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through various in vitro and in vivo studies. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammation and pain pathways.
A recent study demonstrated the efficacy of a related pyrazole compound in reducing inflammation markers in animal models of arthritis:
- Study Findings : The compound significantly reduced levels of TNF-alpha and IL-6 in serum.
- Mechanism : It was suggested that the compound inhibits the NF-kB pathway, which is crucial for inflammatory responses.
The mechanisms by which 3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid exerts its biological effects include:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to target enzymes, making it a potent inhibitor.
- Receptor Modulation : It may act on specific receptors involved in inflammatory pathways, modulating their activity.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including those with trifluoromethyl substitutions. The results indicated that compounds with this modification exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a controlled experiment on rats with induced arthritis, treatment with 3-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid resulted in a notable decrease in paw swelling and inflammatory cytokines compared to control groups.
Q & A
Q. Assays :
- MTT/Proliferation : Measure IC₅₀ values after 48-hour exposure.
- Autophagy Markers : Quantify LC3-II/LC3-I ratio via Western blot .
Controls : Include mTOR inhibitors (e.g., rapamycin) to compare pathway inhibition efficacy.
Q. What computational approaches are suitable for predicting the binding affinity of this compound to target enzymes?
- In Silico Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 1CX2) or acetylcholinesterase (as in similar flavonoid studies) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex.
Q. How should researchers address discrepancies in reported synthetic yields or biological activity data for this compound?
- Data Contradiction Analysis :
Q. Synthetic Yield Variability :
- Cause : Differences in reaction time (12–24 hours) or solvent purity (DMF vs. DMSO).
- Resolution : Optimize using microwave-assisted synthesis (30 mins, 100°C) for consistent yields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
